molecular formula C12H11NO2 B8056892 Methyl 4-aminonaphthalene-2-carboxylate

Methyl 4-aminonaphthalene-2-carboxylate

Cat. No.: B8056892
M. Wt: 201.22 g/mol
InChI Key: ITAMEXWVHLBNFG-UHFFFAOYSA-N
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Description

Methyl 4-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Methyl 4-nitronaphthalene-2-carboxylate

      Starting Material: Methyl 4-nitronaphthalene-2-carboxylate.

      Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C) catalyst.

      Conditions: The nitro group is reduced to an amino group under hydrogenation conditions.

      :

      Reaction: Methyl 4-nitronaphthalene-2-carboxylate+H2Pd/CMethyl 4-aminonaphthalene-2-carboxylate\text{Methyl 4-nitronaphthalene-2-carboxylate} + H_2 \xrightarrow{\text{Pd/C}} \text{Methyl 4-aminonaphthalene-2-carboxylate} Methyl 4-nitronaphthalene-2-carboxylate+H2​Pd/C​Methyl 4-aminonaphthalene-2-carboxylate

  • Direct Amination

      Starting Material: Naphthalene-2-carboxylic acid.

      Reagents: Methyl iodide (CH3I), Ammonia (NH3).

      Conditions: The carboxylic acid is first esterified with methyl iodide, followed by amination.

      :

      Reaction: Naphthalene-2-carboxylic acid+CH3IMethyl naphthalene-2-carboxylate\text{Naphthalene-2-carboxylic acid} + CH_3I \rightarrow \text{Methyl naphthalene-2-carboxylate} Naphthalene-2-carboxylic acid+CH3​I→Methyl naphthalene-2-carboxylate

      Methyl naphthalene-2-carboxylate+NH3Methyl 4-aminonaphthalene-2-carboxylate\text{Methyl naphthalene-2-carboxylate} + NH_3 \rightarrow \text{this compound} Methyl naphthalene-2-carboxylate+NH3​→Methyl 4-aminonaphthalene-2-carboxylate

Industrial Production Methods

Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF).

      Products: Reduction of the ester group to an alcohol.

  • Substitution

      Reagents: Halogenating agents like bromine (Br2), Chlorine (Cl2).

      Conditions: Typically carried out in the presence of a catalyst or under UV light.

      Products: Halogenated derivatives of the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Halogenating Agents: Br2, Cl2.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology

    Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.

Medicine

    Pharmaceuticals: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.

    Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism by which methyl 4-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminonaphthalene-1-carboxylate: Similar structure but with different positioning of functional groups.

    Methyl 4-nitronaphthalene-2-carboxylate: Precursor in the synthesis of methyl 4-aminonaphthalene-2-carboxylate.

    Naphthalene-2-carboxylic acid: Parent compound used in the synthesis.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 4-aminonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAMEXWVHLBNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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